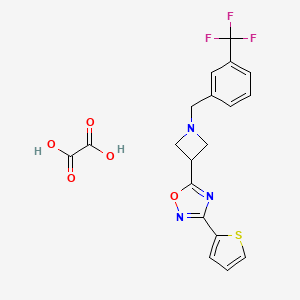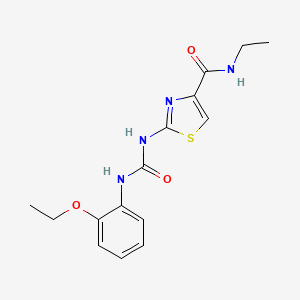
2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition
A study by Shi et al. (2018) investigated the urease-inhibition activities of 2-phenylthiazole derivatives. These compounds were synthesized and evaluated for their ability to inhibit urease, an enzyme involved in various pathological processes. Among the synthesized compounds, one with a similar structure to 2-(3-(2-ethoxyphenyl)ureido)-N-ethylthiazole-4-carboxamide demonstrated significant urease inhibitory activity, indicating potential applications in treating diseases related to urease activity (Shi et al., 2018).
Anticancer Activity
Aliabadi et al. (2010) synthesized a series of 2-phenylthiazole-4-carboxamide derivatives, including structures similar to this compound. These compounds were evaluated for their cytotoxicity against various human cancer cell lines. The study found that certain derivatives exhibited significant anticancer activity, highlighting the potential of these compounds in cancer therapy (Aliabadi et al., 2010).
Inhibition of Trypanosoma Brucei
Patrick et al. (2016) synthesized analogues of thiazol-2-ethylamines, including structures resembling this compound. These compounds were tested for their activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis. The study identified several derivatives as potent inhibitors of the parasite, suggesting their potential use in treating this disease (Patrick et al., 2016).
Inhibition of Carbonic Anhydrase-III
Al-Jaidi et al. (2020) investigated the inhibitory activities of 2,4,5-trisubstitutedthiazole compounds on carbonic anhydrase-III, an enzyme implicated in various physiological processes. The study found that certain derivatives, structurally related to this compound, exhibited significant inhibitory activity, indicating potential therapeutic applications (Al-Jaidi et al., 2020).
Antiviral Activity
Srivastava et al. (1977) synthesized thiazole C-nucleosides, including compounds with structural similarities to this compound. These compounds were evaluated for their antiviral activity against various viruses, demonstrating potential as antiviral agents (Srivastava et al., 1977).
Eigenschaften
IUPAC Name |
2-[(2-ethoxyphenyl)carbamoylamino]-N-ethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-16-13(20)11-9-23-15(18-11)19-14(21)17-10-7-5-6-8-12(10)22-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCUHELCXBNYPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
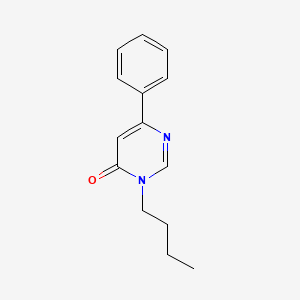
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)
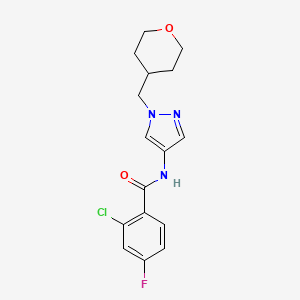
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
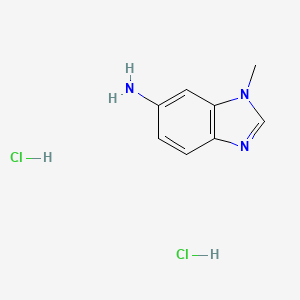
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)


![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)
